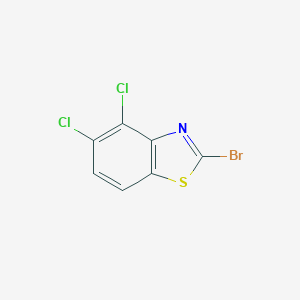

2-Bromo-4,5-dicloro-1,3-benzotiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

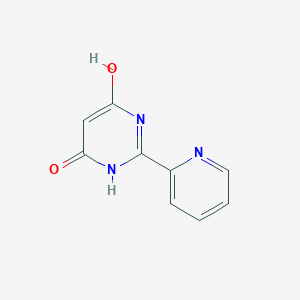

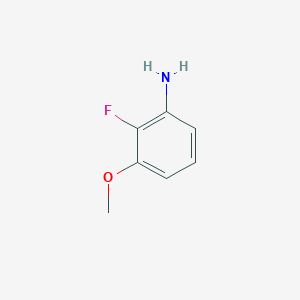

2-Bromo-4,5-dichloro-1,3-benzothiazole is a halogenated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The presence of bromine and chlorine atoms on the benzothiazole ring system can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One practical approach involves the palladium-catalyzed cross-coupling of 2-bromoanilides with alkyl thiolates to yield sulfides, which are then converted to benzothiazoles under basic or acidic conditions . Although the specific synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole is not detailed in the provided papers, similar synthetic strategies could potentially be applied with appropriate halogenated starting materials.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole core, which can influence the compound's electronic properties and reactivity. The presence of halogen atoms can also affect the crystal packing through various intermolecular interactions, such as hydrogen bonding and halogen bonding . However, the exact molecular structure analysis of 2-Bromo-4,5-dichloro-1,3-benzothiazole is not provided in the papers.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions, including halogenation, nucleophilic substitution, and condensation with other reagents. For instance, bromination of benzothiadiazoles has been shown to occur at specific positions on the ring system, depending on the substitution pattern . Nucleophilic substitution reactions of bromobenzo thiadiazoles with various nucleophiles have been reported to yield substituted derivatives . These reactions could be relevant to the chemical behavior of 2-Bromo-4,5-dichloro-1,3-benzothiazole, although direct examples are not cited.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as melting points, solubility, and spectral data, are influenced by the nature and position of substituents on the ring system. Halogenated benzothiazoles, such as the 2-Bromo-4,5-dichloro derivative, are likely to have distinct properties due to the electron-withdrawing effects of the halogens, which can affect the compound's reactivity and interaction with biological targets . The specific properties of 2-Bromo-4,5-dichloro-1,3-benzothiazole would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Síntesis de benzotiazoles

2-Bromo-4,5-dicloro-1,3-benzotiazol: es un precursor clave en la síntesis de varios derivados de benzotiazol. Estos compuestos son importantes debido a su amplia gama de actividades biológicas. Se pueden sintetizar mediante reacciones de condensación que involucran 2-aminotiofenol y aldehídos, con This compound proporcionando un núcleo halogenado que puede someterse a reacciones de acoplamiento cruzado para introducir grupos funcionales adicionales .

Mecanismo De Acción

Target of Action

2-Bromo-4,5-dichloro-1,3-benzothiazole is a derivative of benzothiazole, which has been reported to have a wide range of biological activities and medicinal applications . The primary targets of benzothiazole derivatives include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s antibacterial activity .

Mode of Action

The compound interacts with its targets, leading to the inhibition of these enzymes . For instance, it inhibits DNA gyrase, an enzyme that introduces supercoiling into DNA, which is essential for bacterial DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to bacterial cell death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it inhibits the enzyme dihydroorotase, disrupting the de novo pyrimidine synthesis pathway . It also inhibits the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure .

Pharmacokinetics

Benzothiazole derivatives are generally known for their stability and bioavailability .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting key enzymes in various biochemical pathways, the compound disrupts essential processes in the bacterial cell, leading to cell death .

Propiedades

IUPAC Name |

2-bromo-4,5-dichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWPWRGVZPWOCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646586 |

Source

|

| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1849-69-0 |

Source

|

| Record name | 2-Bromo-4,5-dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

amido}(mesitylene)ruthenium(II)](/img/structure/B155090.png)

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)